![molecular formula C20H19N7O2S B6548623 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946364-87-0](/img/structure/B6548623.png)
1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been reported to be potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the creation of new chemotypes . The synthesis process involves the generation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR spectroscopy . The NMR spectrum provides information about the hydrogen atoms in the molecule, including their chemical environment and how they are connected .Wissenschaftliche Forschungsanwendungen
Platelet Aggregation Inhibitor
This compound is a key intermediate in the synthesis of Ticagrelor , a well-known platelet aggregation inhibitor. Ticagrelor is a P2Y12 receptor antagonist and a dual ADP receptor inhibitor used in the treatment of arterial thrombosis .
Antiproliferative Agent
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety, which includes this compound, have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines . Some of these compounds demonstrated moderate to good activity against the cancer cell lines selected .
Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . These probes can be used in various biological and chemical studies to visualize or detect other molecules.
Structural Units of Polymers
These heterocycles are also used as structural units of polymers . The unique properties of these heterocycles can enhance the characteristics of the resulting polymers.
Antibacterial Agent
This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial .
Antifungal Agent
The compound is also used in the synthesis of antifungal agents . These agents are crucial in the treatment of fungal infections in both humans and plants.
Antiviral Agent
The compound is used in the synthesis of antiviral agents . These agents are used in the treatment of various viral diseases.
Anticancer Agent
The compound has been used in the synthesis of novel potent biological agents with anticancer activities . These agents have the potential to be developed into effective treatments for various types of cancer.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process . The result is a disruption in cell cycle progression, particularly at the G1/S and S phase transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1/S and S phase transition . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the induction of cell cycle arrest, leading to apoptosis in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins like Bax, Bak, and PUMA, and the down-regulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . .
Eigenschaften
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c28-30(29,17-9-5-2-6-10-17)26-13-11-25(12-14-26)19-18-20(22-15-21-19)27(24-23-18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZIFKXZBUBGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.